molecular formula C16H13N3O2 B14456409 N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide

N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide

Cat. No.: B14456409
M. Wt: 279.29 g/mol
InChI Key: IDGUMIHOYWOYIZ-UHFFFAOYSA-N
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Description

N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzo[b]furan ring, which is a fused aromatic system, and a phenylcarbamoyl group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired carboxamide in good to excellent yields .

Industrial Production Methods

Industrial production of furan carboxamides, including N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide, often involves the use of microwave-assisted synthesis. This method allows for the efficient and rapid production of the compound under controlled conditions, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The phenylcarbamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and substituted phenylcarbamoyl compounds.

Mechanism of Action

The mechanism of action of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring and phenylcarbamoyl group contribute to its reactivity and ability to interact with biological molecules. It is believed to exert its effects through the generation of reactive oxygen species and the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the furan ring and carboxamide group, but differ in their specific substituents and biological activities

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

(1Z)-1-[amino(1-benzofuran-2-yl)methylidene]-3-phenylurea

InChI

InChI=1S/C16H13N3O2/c17-15(14-10-11-6-4-5-9-13(11)21-14)19-16(20)18-12-7-2-1-3-8-12/h1-10H,(H3,17,18,19,20)

InChI Key

IDGUMIHOYWOYIZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/N=C(/C2=CC3=CC=CC=C3O2)\N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N=C(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

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